molecular formula C7H4BrClFNO2 B2662747 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid CAS No. 1513119-35-1

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Cat. No.: B2662747
CAS No.: 1513119-35-1
M. Wt: 268.47
InChI Key: WRCZGYIVEVFSBI-UHFFFAOYSA-N
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Description

“2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid” is a chemical compound with the CAS Number: 1513119-35-1 . It has a molecular weight of 268.47 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored at room temperature .

Scientific Research Applications

Fluorescence Studies and Sensing Applications

  • Fluorimetric Analysis : Secondary amino acids can be determined by reaction with NBD-F (7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole), which shows superior reactivity and fluorescence yield compared to similar compounds. This can aid in sensitive detection of amino acids like proline, hydroxyproline, and sarcosine (Imai & Watanabe, 1981).
  • Metal Ion-Selective Fluorosensing : N-(1-Pyrene)anthranilic acid, derived from a similar bromobenzoic acid, has been used in fluorosensing applications, showing selective fluorescence quenching in the presence of certain metal ions (Wolf et al., 2006).

Synthetic Applications

  • Heterocyclic Compound Synthesis : Utilized in the preparation of various nitrogenous heterocycles, serving as a building block for drug discovery. This includes compounds like benzimidazoles and quinoxalinones (Křupková et al., 2013).
  • Synthesis of Fluorine-Containing Compounds : Fluorine compounds are significant in pharmaceutical research, and derivatives of similar fluorobenzoic acids have shown potential antibacterial properties (Holla et al., 2003).

Biochemical and Medical Applications

  • Glycopeptide Synthesis : Fluorobenzoyl groups, which are related to fluorobenzoic acids, have been effective in glycopeptide synthesis, showing reduced beta-elimination during deacylation processes, beneficial for biochemical studies (Sjölin & Kihlberg, 2001).
  • Radiopharmaceutical Applications : Derivatives of fluorobenzoic acids have been used in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, which is important in PET scans for neurologic and oncologic applications (Wagner et al., 2009).

Other Notable Applications

  • Organic Synthesis : The compound has applications in organic synthesis, particularly in the formation of halogenated benzoic acids and derivatives, which are crucial intermediates in various organic reactions (Chirico et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-6-bromo-3-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZGYIVEVFSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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